Potassium;tri(butan-2-yl)boranuide
Overview
Description
Potassium;tri(butan-2-yl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is often referred to by its trade name, K-Selectride .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .
Common Reagents and Conditions
The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .
Major Products Formed
The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .
Scientific Research Applications
Potassium;tri(butan-2-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Potassium;tri(butan-2-yl)boranuide exerts its effects involves the transfer of a hydride ion to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a Lewis acid, stabilizing the transition state and promoting the reduction reaction. The molecular targets of this compound are typically carbonyl groups in organic molecules, leading to the formation of alcohols .
Comparison with Similar Compounds
Similar Compounds
Lithium Tri-sec-butylborohydride: Similar in structure and reactivity, but uses lithium instead of potassium.
Sodium Tri-sec-butylborohydride: Another similar compound, but with sodium as the counterion.
Lithium Triethylborohydride: A related compound with different alkyl groups attached to the boron atom.
Uniqueness
Potassium;tri(butan-2-yl)boranuide is unique due to its high selectivity and reactivity in reduction reactions. Its potassium counterion provides distinct reactivity compared to its lithium and sodium counterparts, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
potassium;tri(butan-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDTYWJTOUTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |
Record name | Potassium tri-sec-butylborohydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21583 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
54575-49-4 | |
Record name | Potassium tri-sec-butylborohydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium tri-sec-butylborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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